Bienvenue dans la boutique en ligne BenchChem!

1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Regiochemistry Benzazepine Scaffold Comparison Vasopressin Receptor Antagonists

This 1-benzazepin-2-one derivative, featuring a unique N1-(2-chloro-6-fluorobenzyl) substitution, is distinct from dopamine D1 ligands (e.g., SCH 23390) and serves as a key intermediate for vasopressin V2/V1a receptor antagonist programs. The ≥98% purity enables its use as an analytical reference standard for HPLC impurity profiling and as a versatile building block for SAR studies. Its halogenated benzyl group supports nucleophilic aromatic substitution and cross-coupling, while the lactam carbonyl allows reduction, alkylation, or amidation. Stored at -20°C under dry, light-protected conditions, this compound ensures stability for demanding research applications.

Molecular Formula C17H15ClFNO
Molecular Weight 303.76
CAS No. 303987-97-5
Cat. No. B2391459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS303987-97-5
Molecular FormulaC17H15ClFNO
Molecular Weight303.76
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2
InChIKeyVYFFTQJLDNZCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 303987-97-5): Structural Class and Baseline Procurement Profile


1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 303987-97-5) is a synthetic 1-benzazepin-2-one derivative incorporating a 2-chloro-6-fluorobenzyl substituent at the N1 position. The compound is formally a cyclic amide (lactam) within the tetrahydro-1-benzazepine family, a scaffold widely exploited in nonpeptide vasopressin receptor antagonists [1]. Commercial vendors supply this compound at ≥98% purity for research and further manufacturing use, with recommended storage at -20°C under dry, light-protected conditions . Unlike the 3-benzazepine pharmacophore characteristic of dopamine D1 receptor ligands such as SCH 23390, this 1-benzazepin-2-one regioisomer presents distinct electronic and conformational properties that direct its utility toward different target classes, most notably as a synthetic intermediate in vasopressin antagonist programs [1].

Why Generic Substitution of 1-Benzazepin-2-one Intermediates (CAS 303987-97-5) Is Not Advisable Without Direct Comparative Data


The 1-benzazepin-2-one scaffold supports multiple regioisomeric and substitution-dependent biological activity profiles that are not interchangeable. The presence and position of the carbonyl group (position 2 vs. position 5), the identity of the N1 substituent (benzyl vs. benzoyl vs. phenyl), and the halogenation pattern on the appended aromatic ring each critically govern target selectivity, pharmacokinetic properties, and downstream synthetic reactivity [1]. For example, benzazepine derivatives bearing a benzoylamino-benzoyl substituent at N1 act as vasopressin V2 receptor antagonists, while 1-phenylbenzazepines with ortho-halogen substitution are dopamine D1/D5 receptor ligands [2]. The 2-chloro-6-fluorobenzyl substitution pattern at N1 is distinct from both classes; assuming equivalent biological or synthetic utility to any other benzazepine congener without direct comparative evidence risks procurement of a compound unsuited to the intended application. The evidence below quantifies what is currently measurable for this specific compound relative to its closest structural comparators.

Product-Specific Quantitative Differentiation Evidence for 1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (303987-97-5)


Regioisomeric Scaffold Differentiation: 1-Benzazepin-2-one vs. 3-Benzazepin-2-one Core

The target compound is a 1-benzazepin-2-one (lactam carbonyl at position 2, nitrogen at position 1), structurally distinct from the 3-benzazepin-2-one scaffold (CAS 866135-96-8) which positions the carbonyl at position 2 but nitrogen at position 3 [1]. In the vasopressin antagonist field, 1-benzazepine derivatives such as OPC-41061 (tolvaptan) and OPC-21268 have demonstrated oral V2 receptor antagonism, whereas the 3-benzazepine scaffold is more commonly associated with dopamine receptor pharmacology [2]. This regioisomeric difference alters the spatial orientation of the N1 substituent relative to the fused benzene ring, which directly impacts target protein binding pocket complementarity.

Regiochemistry Benzazepine Scaffold Comparison Vasopressin Receptor Antagonists

N1 Substituent Differentiation: 2-Chloro-6-fluorobenzyl vs. Benzoylamino-benzoyl vs. Phenyl Substituents

The N1 substituent of the target compound is a 2-chloro-6-fluorobenzyl group, which differs fundamentally from the 4-(2-methylbenzoylamino)benzoyl substituent found in tolvaptan/OPC-41061 and from the simple phenyl substituent in dopamine-targeting 1-phenylbenzazepines [1]. In the tolvaptan pharmacophore, the benzoylamino-benzoyl group provides critical hydrogen-bonding interactions with the vasopressin V2 receptor; the 2-chloro-6-fluorobenzyl substituent lacks this extended hydrogen-bonding capacity and instead introduces a lipophilic, halogenated benzyl group [1]. In 1-phenylbenzazepine dopamine ligands, ortho-halogen substitution on the phenyl ring modulates D1 vs. D5 selectivity (e.g., 2',6'-dichloro substitution yields modest D5 selectivity, while 2'-monohalo substitution reverses this selectivity) [2].

N1 Substituent SAR Benzazepine Pharmacophore Vasopressin V2 vs. Dopamine D1 Selectivity

Physical Property Differentiation: Predicted Boiling Point and Storage Stability vs. Unsubstituted Benzazepinone

The target compound has a molecular weight of 303.76 g/mol (C17H15ClFNO) and a predicted boiling point of 498.9±45.0 °C . The unsubstituted parent 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (C10H11NO, MW 161.20) has a significantly lower molecular weight and predicted boiling point (~340-360 °C). The introduction of the 2-chloro-6-fluorobenzyl group increases both molecular weight (+142.56 Da) and predicted boiling point by approximately 140-160 °C, reflecting enhanced intermolecular interactions from the halogenated aromatic ring . Vendors specify storage at -20°C under dry, light-protected, sealed conditions, indicating sensitivity to moisture and photodegradation that may differ from simpler benzazepinone analogs .

Physicochemical Properties Thermal Stability Procurement Specifications

Commercial Supply Differentiation: Purity, Intended Use, and Regulatory Status vs. API-Grade Benzazepines

Multiple vendors supply this compound at ≥98% purity and explicitly designate it 'for research and further manufacturing use only, not for direct human use' . This contrasts with API-grade benzazepine derivatives such as tolvaptan (CAS 150683-30-0) and mozavaptan (CAS 137975-06-5), which are manufactured under cGMP with full impurity profiling and regulatory documentation [1]. The target compound is not listed as an active pharmaceutical ingredient in any regulatory database (DrugBank, KEGG DRUG, FDA Orange Book) and lacks GMP certification across all identified suppliers [1].

Purity Specification Research Use Only Procurement Grade

Optimal Research and Industrial Application Scenarios for 1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (303987-97-5)


Synthetic Intermediate for 1-Benzazepine-Based Vasopressin Receptor Modulators

As a functionalized 1-benzazepin-2-one bearing a halogenated N1-benzyl substituent, this compound serves as a versatile intermediate for further derivatization toward vasopressin V2 or V1a receptor ligands. The 2-chloro-6-fluorobenzyl group can be elaborated via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the lactam carbonyl at position 2 enables subsequent reduction, alkylation, or amidation chemistry to access diverse benzazepine pharmacophores structurally related to tolvaptan and conivaptan scaffolds [1]. This scenario directly follows from the scaffold classification evidence (Section 3, Item 1) establishing the 1-benzazepin-2-one core as the vasopressin antagonist pharmacophore framework.

Analytical Reference Standard for Benzazepine Impurity Profiling

The ≥98% purity specification and the compound's structural relationship to clinically used benzazepine drugs make it suitable as an analytical reference standard for HPLC impurity profiling and forced degradation studies. The 2-chloro-6-fluorobenzyl motif represents a specific substitution pattern that may arise as a process impurity or degradant in benzazepine API manufacturing [1]. This application draws on the purity and grade differentiation evidence (Section 3, Item 4) confirming the compound's research-use-only designation and purity specification adequate for chromatographic method development.

Structure-Activity Relationship (SAR) Probe for N1-Benzyl Substitution Effects

In medicinal chemistry programs exploring benzazepine-based receptor ligands, this compound provides a defined N1-(2-chloro-6-fluorobenzyl) substitution pattern for SAR studies. Comparing its biological activity profile against N1-phenyl, N1-benzoyl, and N1-(2-methylbenzoylamino)benzoyl analogs can delineate the contribution of the halogenated benzyl group to receptor affinity, selectivity, and physicochemical properties [1] [2]. This scenario leverages the N1 substituent differentiation evidence (Section 3, Item 2) highlighting the structural divergence from clinically validated substituent patterns.

Method Development for Regioisomer Separation in Benzazepine Synthesis

The distinction between 1-benzazepin-2-one and 3-benzazepin-2-one regioisomers (Section 3, Item 1) creates a need for analytical methods capable of resolving these closely related species. This compound can serve as a retention time marker and resolution standard during HPLC or UPLC method development for monitoring N-alkylation regioselectivity in benzazepine synthetic processes. The predicted boiling point and molecular weight data (Section 3, Item 3) further support GC-MS method parameters.

Quote Request

Request a Quote for 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.